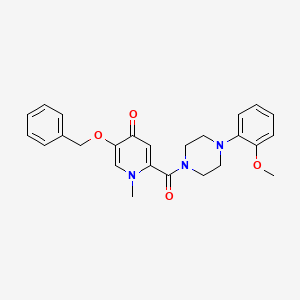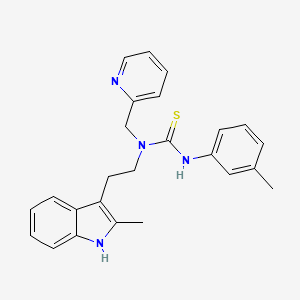
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea, commonly known as MITU, is a synthetic compound that has been widely studied for its potential applications in scientific research. MITU belongs to the class of thiourea compounds, which are known for their diverse biological activities, including antitumor, antiviral, and antifungal properties.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antibacterial Properties
Research indicates that derivatives of thiourea, including those with structural similarities to the mentioned compound, have been screened for their potential as non-nucleoside inhibitors against human immunodeficiency virus type 1 reverse transcriptase. Although these derivatives showed less activity compared to known drugs, their exploration adds value to the search for new therapeutic agents (Heinisch et al., 1997). Additionally, some compounds have demonstrated moderate to good antioxidant and antimicrobial activities, suggesting their potential in combating various bacterial and fungal infections (Youssef & Amin, 2012).
Molecular Docking and DNA Binding
Further investigations into the molecular properties of thiourea derivatives have included studies on their ability to interact with DNA. For instance, a specific thiourea compound exhibited significant binding affinity to DNA, as evidenced by molecular docking studies and DNA binding experiments. This interaction suggests potential applications in the development of new therapeutic agents targeting genetic materials (Mushtaque et al., 2016).
Synthetic Applications in Heterocyclic Chemistry
Thiourea derivatives have been utilized in the synthesis of a wide range of heterocyclic compounds. These synthetic applications are crucial in developing new materials with potential pharmacological activities. For instance, the synthesis of pyridine-based heterocycles has been achieved through reactions involving thiourea derivatives, leading to compounds with diverse biological activities (El-Kashef et al., 2010).
Inhibitory Activity and Chemical Properties
Some studies have focused on the inhibitory activity of thiourea derivatives against various biological targets. For example, research on the conjugate addition of ketones to nitroalkenes catalyzed by a primary amine-thiourea derivative highlights the chemical versatility and potential application of these compounds in synthetic chemistry and drug development (Huang & Jacobsen, 2006).
Anticorrosive Properties
Additionally, thiourea compounds have shown effectiveness as corrosion inhibitors for metals in acidic environments, demonstrating their utility beyond pharmaceutical applications. This anticorrosive property opens up possibilities for their use in industrial and engineering applications to protect metal surfaces against corrosion (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-7-10-20(16-18)28-25(30)29(17-21-9-5-6-14-26-21)15-13-22-19(2)27-24-12-4-3-11-23(22)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGIYPPHSXXQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)
![2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2873891.png)
![[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol](/img/structure/B2873892.png)

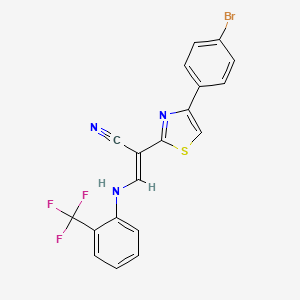
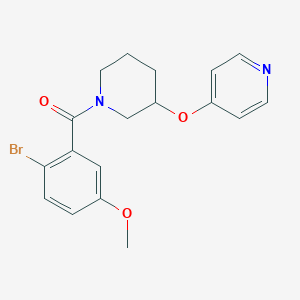

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)
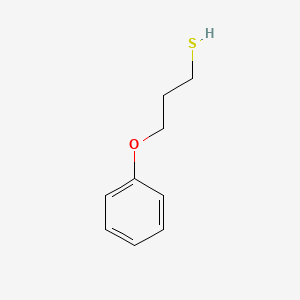

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)
